molecular formula C10H13NO3 B8814485 Ethyl 2-(3-methoxypyridin-2-yl)acetate CAS No. 91012-88-3

Ethyl 2-(3-methoxypyridin-2-yl)acetate

Cat. No. B8814485
Key on ui cas rn: 91012-88-3
M. Wt: 195.21 g/mol
InChI Key: XILNZILJKRZCDR-UHFFFAOYSA-N
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Patent
US09334290B2

Procedure details

A stirred solution of ethyl 2-(3-methoxypyridin-2-yl)acetate (0.17 g, 0.871 mmol) in THF (2.5 mL) at room temperature was treated with 3 M aqueous NaOH (0.581 mL, 1.74 mmol). After 7 h, the mixture was concentrated to remove the THF and the aqueous residue was frozen on dry ice and lyophilized to provide sodium 2-(3-methoxypyridin-2-yl)acetate as a white solid. A quantitative yield was assumed and the material used without further purification. Mass spectrum m/z 168 (M+H)+.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
0.581 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH2:9][C:10]([O:12]CC)=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[OH-].[Na+:16]>C1COCC1>[CH3:1][O:2][C:3]1[C:4]([CH2:9][C:10]([O-:12])=[O:11])=[N:5][CH:6]=[CH:7][CH:8]=1.[Na+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
COC=1C(=NC=CC1)CC(=O)OCC
Name
Quantity
0.581 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous residue was frozen on dry ice

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC=1C(=NC=CC1)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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